molecular formula C9H6BrNO3S B13027355 2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)aceticacid

2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)aceticacid

Katalognummer: B13027355
Molekulargewicht: 288.12 g/mol
InChI-Schlüssel: FSMCRBOKQCMLEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromothiophene moiety may enhance the compound’s binding affinity and specificity towards certain biological targets . The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid can be compared with other isoxazole derivatives, such as:

The uniqueness of 2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid lies in the presence of the bromothiophene moiety, which can influence its reactivity, binding affinity, and overall biological activity.

Eigenschaften

Molekularformel

C9H6BrNO3S

Molekulargewicht

288.12 g/mol

IUPAC-Name

2-[5-(5-bromothiophen-2-yl)-1,2-oxazol-3-yl]acetic acid

InChI

InChI=1S/C9H6BrNO3S/c10-8-2-1-7(15-8)6-3-5(11-14-6)4-9(12)13/h1-3H,4H2,(H,12,13)

InChI-Schlüssel

FSMCRBOKQCMLEY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)Br)C2=CC(=NO2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.